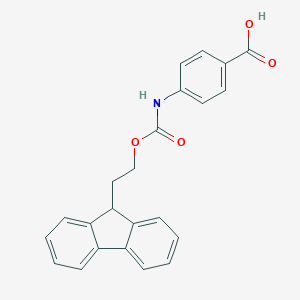

N-(9H-Fluoren-9-ylethoxycarbonyl)-4-aminobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(9H-Fluoren-9-ylethoxycarbonyl)-4-aminobenzoic acid, commonly known as Fmoc-4-ABA, is a chemical compound used in the field of biochemistry. It is a derivative of 4-aminobenzoic acid and is widely used in the synthesis of peptides and proteins. Fmoc-4-ABA is a white powder that is soluble in organic solvents like methanol, dimethylformamide, and acetonitrile.

Mecanismo De Acción

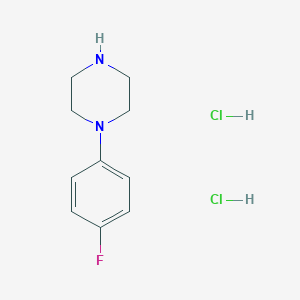

Fmoc-4-ABA acts as a protecting group for the amino group of amino acids during solid-phase peptide synthesis. It is attached to the amino group of the amino acid through an amide bond. The Fmoc group is then removed using a base like piperidine to expose the amino group for the next reaction. Fmoc-4-ABA also acts as a building block for the synthesis of unnatural amino acids and peptide mimetics.

Efectos Bioquímicos Y Fisiológicos

Fmoc-4-ABA does not have any direct biochemical or physiological effects as it is used as a chemical reagent in the synthesis of peptides and proteins. However, the peptides and proteins synthesized using Fmoc-4-ABA may have biochemical and physiological effects depending on their sequence and structure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Fmoc-4-ABA in lab experiments are:

1. Fmoc-4-ABA is a widely used and well-established reagent in solid-phase peptide synthesis.

2. Fmoc-4-ABA is easy to handle and has a high yield of synthesis.

3. Fmoc-4-ABA can be easily removed using a base like piperidine.

The limitations of using Fmoc-4-ABA in lab experiments are:

1. Fmoc-4-ABA is expensive compared to other protecting groups.

2. Fmoc-4-ABA is not compatible with some amino acids like cysteine and histidine.

3. Fmoc-4-ABA may cause side reactions like epimerization and racemization.

Direcciones Futuras

The future directions for the use of Fmoc-4-ABA in biochemistry are:

1. Development of new protecting groups that are more efficient and cost-effective than Fmoc-4-ABA.

2. Synthesis of new peptide mimetics and unnatural amino acids using Fmoc-4-ABA.

3. Use of Fmoc-4-ABA in the synthesis of cyclic peptides and proteins.

4. Development of new imaging and diagnostic applications using fluorescent peptides and proteins synthesized using Fmoc-4-ABA.

Conclusion:

In conclusion, Fmoc-4-ABA is a widely used chemical reagent in the field of biochemistry for the synthesis of peptides and proteins. It acts as a protecting group for the amino group of amino acids during solid-phase peptide synthesis and is also used as a building block for the synthesis of unnatural amino acids and peptide mimetics. Fmoc-4-ABA has advantages like high yield of synthesis and easy removal using a base like piperidine, but also has limitations like high cost and incompatibility with some amino acids. The future directions for the use of Fmoc-4-ABA in biochemistry include the development of new protecting groups, synthesis of new peptide mimetics and unnatural amino acids, use in the synthesis of cyclic peptides and proteins, and development of new imaging and diagnostic applications.

Métodos De Síntesis

The synthesis of Fmoc-4-ABA involves a two-step process. In the first step, 4-aminobenzoic acid is reacted with ethyl chloroformate to form ethyl 4-aminobenzoate. In the second step, ethyl 4-aminobenzoate is reacted with Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide) to form Fmoc-4-ABA. The reaction is carried out in the presence of a base like triethylamine or N-methylmorpholine. The yield of the reaction is around 70-80%.

Aplicaciones Científicas De Investigación

Fmoc-4-ABA is widely used in the field of biochemistry for the synthesis of peptides and proteins. It is used as a protecting group for the amino group of amino acids during solid-phase peptide synthesis. Fmoc-4-ABA is also used as a building block for the synthesis of unnatural amino acids and peptide mimetics. It is used in the synthesis of peptide libraries for drug discovery and development. Fmoc-4-ABA is also used in the synthesis of fluorescent peptides and proteins for imaging and diagnostic applications.

Propiedades

Número CAS |

150256-47-6 |

|---|---|

Nombre del producto |

N-(9H-Fluoren-9-ylethoxycarbonyl)-4-aminobenzoic acid |

Fórmula molecular |

C23H19NO4 |

Peso molecular |

373.4 g/mol |

Nombre IUPAC |

4-[2-(9H-fluoren-9-yl)ethoxycarbonylamino]benzoic acid |

InChI |

InChI=1S/C23H19NO4/c25-22(26)15-9-11-16(12-10-15)24-23(27)28-14-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) |

Clave InChI |

QEOCEMPNYKUMCJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCOC(=O)NC4=CC=C(C=C4)C(=O)O |

SMILES canónico |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCOC(=O)NC4=CC=C(C=C4)C(=O)O |

Otros números CAS |

150256-47-6 |

Sinónimos |

N-(9H-fluoren-9-ylethoxycarbonyl)-4-aminobenzoic acid NPC 16570 NPC-16570 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.